Chloramphenicol 1-O-beta-D-galactopyranoside

Description

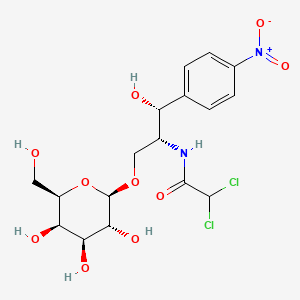

Chloramphenicol 1-O-β-D-galactopyranoside is a glycoside derivative of chloramphenicol, where a β-D-galactopyranosyl moiety is linked to the hydroxyl group at the 1-O position of the parent compound. Glycosylation is a common strategy to modify the physicochemical properties (e.g., solubility, stability) or pharmacokinetic profiles of antibiotics.

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJPGQQUGNBMU-PRZACTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism of β-Galactosidase-Catalyzed Transgalactosylation

The β-galactosidase enzyme from Aspergillus oryzae catalyzes the transfer of galactose from lactose to chloramphenicol’s primary hydroxyl group, forming a β-1,4-glycosidic bond. This transgalactosylation reaction occurs in a mixed aqueous-organic solvent system, which enhances substrate solubility while maintaining enzyme activity. The reaction proceeds via a two-step mechanism:

-

Hydrolysis of lactose : The enzyme cleaves lactose into galactose and glucose, generating a galactosyl-enzyme intermediate.

-

Galactose transfer : The galactosyl group is transferred to chloramphenicol, forming the desired galactopyranoside derivative.

The equilibrium between hydrolysis and transgalactosylation is influenced by solvent composition, substrate ratios, and temperature.

Optimization of Reaction Conditions

Key parameters affecting yield and enzyme stability include:

Cosolvent Selection

-

Acetonitrile (20% v/v) : Achieves higher yields (5.3% after 470 min) but reduces enzyme stability (25% residual activity).

-

Dioxane (20% v/v) : Yields lower product (3.9% after 240 min) but preserves enzyme activity (93% residual activity).

The choice of cosolvent balances reaction efficiency and biocatalyst longevity.

Substrate Ratios and Temperature

Time Course and Kinetic Equilibrium

Reaction progress follows a biphasic profile:

-

Phase 1 (0–150 min) : Rapid product formation (up to 12.5% yield for analogous compounds).

-

Phase 2 (150–450 min) : Equilibrium between synthesis and hydrolysis, limiting further yield improvements.

Chemical Synthesis Strategies

Activation of Galactose for Glycosylation

Chemical methods often employ activated galactose donors to facilitate coupling with chloramphenicol. Common approaches include:

Trichloroacetimidate Donors

Galactose is converted to its trichloroacetimidate derivative, which reacts with chloramphenicol’s hydroxyl group under acidic catalysis. This method offers high stereoselectivity but requires anhydrous conditions.

Activated Carbonates

Galactose derivatives functionalized with 4-nitrophenyl carbonate groups enable carbamate formation with chloramphenicol’s amine intermediate (e.g., compound 11 in PMC). This strategy parallels amino acid conjugation techniques, achieving yields comparable to enzymatic methods.

Stepwise Synthesis from Chloramphenicol Intermediates

A patented route for chloramphenicol synthesis (CN102399161A) provides foundational steps adaptable for galactosylation:

-

Chiral synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol : Achieved via hydrogenation of nitro intermediates.

-

Dichloroacetylation : Introduces the dichloroacetamide group.

-

Galactosylation : The primary hydroxyl group is glycosylated using protected galactose donors, followed by deprotection.

Comparative Analysis of Synthesis Methods

Yield and Scalability

Environmental and Economic Considerations

-

Enzymatic synthesis : Generates fewer toxic byproducts but requires costly enzyme purification.

-

Chemical synthesis : Utilizes reusable catalysts (e.g., HBTU) but involves hazardous solvents.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Chloramphenicol 1-O-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound, chloramphenicol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranoside moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of chloramphenicol and galactopyranoside, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Studies

- Mechanism of Action : Chloramphenicol 1-O-beta-D-galactopyranoside retains the antimicrobial properties of chloramphenicol while potentially enhancing its uptake in bacterial cells due to the galactose moiety. This can be particularly useful in studies aiming to combat antibiotic resistance.

- Case Study : In vitro studies have shown that this compound can effectively inhibit the growth of resistant strains of Escherichia coli, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .

-

Drug Delivery Systems

- Enzymatic Release : The compound can be used in drug delivery systems where chloramphenicol is released upon enzymatic hydrolysis. This property allows for targeted delivery in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.

- Data Table :

Compound Release Mechanism Targeted Application This compound Enzymatic hydrolysis Targeted antibiotic therapy Chloramphenicol Passive diffusion Broad-spectrum antibiotic use -

Biochemical Research

- Glycosylation Studies : The compound serves as a substrate for studying glycosylation processes in bacteria. It can help elucidate the mechanisms by which bacterial enzymes modify antibiotics, contributing to our understanding of microbial resistance.

- Case Study : Research has demonstrated that this compound can induce specific galactose-utilizing enzymes in E. coli, providing insights into metabolic pathways and enzyme regulation .

-

Toxicological Assessments

- Safety Profile Evaluation : Investigating the safety profile of chloramphenicol derivatives, including this compound, is crucial for understanding potential adverse effects and therapeutic windows.

- Data Table :

Study Type Findings In vivo toxicity studies Limited toxicity observed at therapeutic doses Mutagenicity assessments No significant mutagenic effects reported

Mechanism of Action

Chloramphenicol 1-O-beta-D-galactopyranoside functions as a procompound that is converted into chloramphenicol in vivo. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation. This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Chloramphenicol 3-O-β-D-Glucuronide

Structural Differences :

Functional Implications :

- Solubility and Metabolism : Glucuronidation (as in the 3-O-glucuronide derivative) typically enhances water solubility and facilitates renal excretion, whereas galactosylation may influence cellular uptake or enzymatic stability.

- Safety Profile: The glucuronide derivative requires strict safety protocols, including protective gloves (e.g., fluorinated rubber) and eye/face shields to avoid exposure (). No direct toxicity data exist for the galactopyranoside variant, but similar precautions may apply.

Other Glycosylated Antibiotics and Compounds

- Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside: A flavonoid glycoside with a mannose-allose linkage.

- Phenyl 1-thio-β-D-galactopyranoside: A thioglycoside used in chemoenzymatic synthesis ().

Key Comparisons :

Structural Stability: Thioglycosides (e.g., ) exhibit resistance to glycosidases, suggesting that chloramphenicol galactopyranoside might also display enhanced metabolic stability compared to non-thio derivatives.

Pharmacological and Clinical Context

However, key inferences can be made:

- Efficacy : Parent chloramphenicol’s efficacy relies on bacteriostatic activity by inhibiting protein synthesis. Glycosylation may alter its bioavailability or target engagement.

Biological Activity

Chloramphenicol 1-O-beta-D-galactopyranoside (C1G) is a glycosylated derivative of chloramphenicol, a broad-spectrum antibiotic known for its ability to inhibit protein synthesis in bacteria. The biological activity of C1G is of significant interest due to its potential therapeutic applications and its role in understanding drug resistance mechanisms. This article explores the biological activity of C1G, including its mechanisms of action, comparative efficacy, and relevant case studies.

C1G retains the core mechanism of chloramphenicol, which involves binding to the 50S ribosomal subunit of bacterial ribosomes, specifically the L16 protein. This binding inhibits peptidyl transferase activity, preventing peptide bond formation and thus halting protein synthesis in susceptible bacteria . The glycosylation at the 1-O position may influence its pharmacokinetics and bioavailability compared to chloramphenicol.

Comparative Efficacy

To evaluate the biological activity of C1G, it is essential to compare its efficacy against various bacterial strains and other antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Chloramphenicol | 2-8 | Escherichia coli |

| C1G | 4-16 | Escherichia coli |

| Tetracycline | 0.5-2 | Escherichia coli |

| Ampicillin | 0.25-2 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that C1G has a higher MIC compared to chloramphenicol, suggesting that while it retains antibacterial activity, it may be less potent than its parent compound against certain strains .

Biological Activity and Toxicity

Chloramphenicol is associated with several adverse effects, including aplastic anemia and gray baby syndrome in neonates due to its effects on mitochondrial protein synthesis . The toxicity profile of C1G is less well-documented but is expected to mirror some of these risks due to its structural similarity.

Case Studies

- Aplastic Anemia and Chloramphenicol : Numerous studies have linked chloramphenicol use with aplastic anemia, particularly in pediatric populations. A case-control study indicated that prolonged exposure significantly increased leukemia risk among children treated with chloramphenicol . While specific data on C1G's role in such cases remain limited, its potential for similar adverse effects warrants caution.

- Genotoxicity Studies : Investigations into chloramphenicol's genotoxicity have produced mixed results. Some studies indicated cytogenetic effects such as DNA strand breaks and chromosomal aberrations in mammalian cells . The implications for C1G are yet to be fully explored, but ongoing research may clarify its safety profile.

Future Directions

Research into C1G's biological activity should focus on:

- Pharmacokinetics : Understanding how glycosylation affects absorption, distribution, metabolism, and excretion.

- Resistance Mechanisms : Investigating how C1G interacts with resistance determinants in bacteria.

- Clinical Trials : Conducting trials to assess efficacy and safety in human subjects, particularly in populations at risk for chloramphenicol-related toxicity.

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing Chloramphenicol 1-O-beta-D-galactopyranoside in laboratory settings?

Synthesis typically involves regioselective glycosylation, leveraging protective groups to ensure specificity. For example:

- Galactopyranosyl donor preparation : Use acetyl or benzyl protective groups on the galactose moiety to stabilize reactive hydroxyl groups. This is analogous to methods described for synthesizing disaccharide donors like (2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-(1→4)-glucopyranoside derivatives .

- Coupling with chloramphenicol : Employ trichloroacetimidate or 4-pentenyl glycoside activation strategies to link the galactopyranosyl donor to chloramphenicol’s hydroxyl group. Selective 1-O-glycosylation can be achieved using tert-butyldimethylsilyl (TBS) protection on competing hydroxyls .

- Purification : Use HPLC or column chromatography with silica gel, followed by NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) for structural confirmation .

How can researchers structurally characterize this compound?

Key techniques include:

- NMR spectroscopy : Assign anomeric proton signals (δ 4.8–5.5 ppm for β-linkages) and confirm stereochemistry via coupling constants (J = 7–8 Hz for β-D-galactopyranosides) .

- IR spectroscopy : Identify glycosidic bonds (C-O-C stretching at 1,100–1,020 cm⁻¹) and hydroxyl groups (3,400–3,200 cm⁻¹) .

- X-ray crystallography : Resolve absolute configuration, particularly if synthetic routes yield stereochemical ambiguities. This is critical for validating β-D-galactopyranoside linkages .

What enzymatic assays are suitable for studying its β-galactosidase substrate activity?

- Fluorogenic assays : Use analogs like Fluorescein mono-β-D-galactopyranoside (FMGP), where enzymatic cleavage releases fluorescein, detectable via fluorescence spectroscopy (Ex/Em = 490/514 nm). This method is highly sensitive for kinetic studies (Km, Vmax) .

- Chromogenic assays : Chlorophenol red-β-D-galactopyranoside (CPRG) releases a red chromophore upon hydrolysis, measurable at 574 nm. Adjust pH to 7.0–7.5 to match β-galactosidase optimal activity .

Advanced Research Questions

How should researchers address stability challenges under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, chloramphenicol derivatives show stability up to 200°C, but glycosidic bonds may hydrolyze above 150°C .

- pH sensitivity : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers ranging from pH 2–8. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Light exposure : Store samples in amber vials and assess photodegradation under UV/Vis light (300–800 nm) using spectrophotometry .

How can contradictory data in enzyme kinetics or toxicity studies be resolved?

- Statistical validation : Apply nonlinear regression (e.g., Michaelis-Menten curve fitting with R² > 0.98) and compare results across multiple assays (fluorogenic vs. chromogenic). Use tools like GraphPad Prism for robust error analysis .

- Toxicology reconciliation : If mutagenicity or carcinogenicity data conflict (e.g., vs. ), conduct Ames tests with Salmonella typhimurium TA98/TA100 strains and mammalian cell assays (e.g., micronucleus tests) to clarify risks .

- Peer review : Cross-validate findings with independent labs and reference standardized protocols (e.g., OECD Guidelines for Testing Chemicals) .

What computational approaches model its interactions with bacterial ribosomes or efflux pumps?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to 50S ribosomal subunits (PDB ID: 1K01). Focus on hydrogen bonding between the galactopyranosyl moiety and rRNA bases .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in membrane bilayers, particularly if efflux pump interactions (e.g., AcrB in E. coli) are suspected .

- QSAR modeling : Corlate substituent effects (e.g., nitro group position) with antimicrobial activity using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.